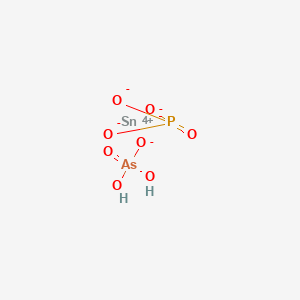
Tin(4+) dihydrogen arsorate phosphate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin(4+) dihydrogen arsorate phosphate (1/1/1) is a complex inorganic compound that combines tin, arsenic, and phosphate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin(4+) dihydrogen arsorate phosphate can be synthesized through various methods. One common approach involves the solid-state grinding of tin(IV) chloride pentahydrate (SnCl4·5H2O) with sodium dihydrogen phosphate dihydrate (NaH2PO4·2H2O) at room temperature. This mixture is then dried, with or without calcination, to obtain the desired compound . Another method involves mixing tin(II) chloride dihydrate (SnCl2·2H2O) with ammonium phosphate (NH4)3PO4·5H2O and heating the mixture under an argon gas blanket at various temperatures .
Industrial Production Methods
Industrial production of tin(4+) dihydrogen arsorate phosphate typically involves large-scale solid-state reactions or hydrothermal synthesis. These methods ensure high purity and yield of the compound, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Tin(4+) dihydrogen arsorate phosphate undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions due to the presence of tin and arsenic in different oxidation states.
Substitution Reactions: It can undergo substitution reactions where ligands or ions are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with tin(4+) dihydrogen arsorate phosphate include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving tin(4+) dihydrogen arsorate phosphate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Applications De Recherche Scientifique
Tin(4+) dihydrogen arsorate phosphate has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biological systems, particularly in understanding the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Mécanisme D'action
The mechanism of action of tin(4+) dihydrogen arsorate phosphate involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds and promoting catalytic reactions. Its ability to undergo redox reactions also plays a crucial role in its mechanism of action, particularly in oxidation and reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(IV) Phosphate: Similar in composition but lacks the arsenic component.
Arsenic Phosphate: Contains arsenic and phosphate but does not include tin.
Tin(II) Phosphate: Contains tin in a lower oxidation state and has different chemical properties.
Uniqueness
Tin(4+) dihydrogen arsorate phosphate is unique due to the combination of tin, arsenic, and phosphate ions in a single compound. This combination imparts distinct chemical properties, such as enhanced catalytic activity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
98616-55-8 |
|---|---|
Formule moléculaire |
AsH2O8PSn |
Poids moléculaire |
354.62 g/mol |
Nom IUPAC |
dihydrogen arsorate;tin(4+);phosphate |
InChI |
InChI=1S/AsH3O4.H3O4P.Sn/c2-1(3,4)5;1-5(2,3)4;/h(H3,2,3,4,5);(H3,1,2,3,4);/q;;+4/p-4 |
Clé InChI |
OGGYANNQNTWZTI-UHFFFAOYSA-J |
SMILES canonique |
O[As](=O)(O)[O-].[O-]P(=O)([O-])[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


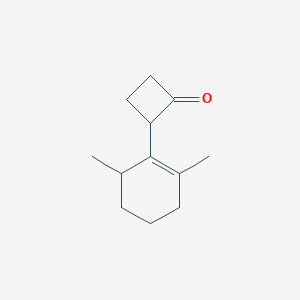



![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
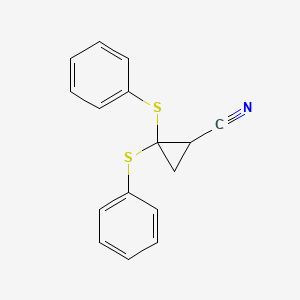
![S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351472.png)

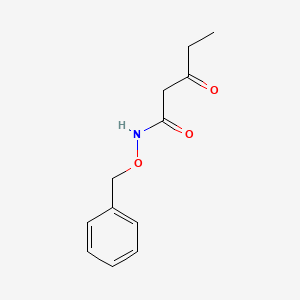
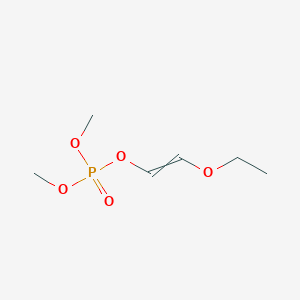


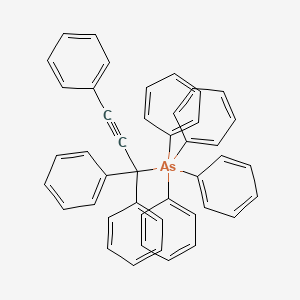
![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)
